molecular formula C15H14N2O3 B1386862 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid CAS No. 1171685-44-1

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid

Cat. No. B1386862
M. Wt: 270.28 g/mol
InChI Key: UQXUYJPXOABJJD-UHFFFAOYSA-N
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Description

“4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol1. It is available for purchase from various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of an appropriate pyridine derivative with a suitable carboxylic acid or its derivative.



Molecular Structure Analysis

The molecular structure of “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” consists of a pyridine ring attached to a benzoic acid moiety via a propionylamino linker1. The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography.



Chemical Reactions Analysis

Specific chemical reactions involving “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” are not available in the literature I found. However, as a carboxylic acid, it can participate in typical acid-base reactions, and the amide group could be involved in various organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” are not fully detailed in the literature I found. However, as a carboxylic acid, it is expected to display the typical properties of this class of compounds, including the ability to form hydrogen bonds.


Safety And Hazards

Specific safety and hazard information for “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” is not available in the literature I found. However, general safety measures for handling chemicals should be followed, including wearing suitable protective clothing, gloves, and eye protection3.


Future Directions

The future directions for research on “4-[5-(Propionylamino)pyridin-2-yl]benzoic acid” are not specified in the literature I found. However, given its structural features, it could be of interest in the development of new pharmaceuticals or materials.


Please note that this information is based on the available literature and may not be complete or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

4-[5-(propanoylamino)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-14(18)17-12-7-8-13(16-9-12)10-3-5-11(6-4-10)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUYJPXOABJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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